molecular formula C6H4ClFN2O2 B3262511 Methyl 3-chloro-6-fluoropyrazine-2-carboxylate CAS No. 356783-54-5

Methyl 3-chloro-6-fluoropyrazine-2-carboxylate

Cat. No. B3262511
CAS RN: 356783-54-5
M. Wt: 190.56 g/mol
InChI Key: AVALGMBVVYCAAY-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-6-fluoropyrazine-2-carboxylate” is a chemical compound with the molecular formula C6H4ClFN2O2 . It is used in the field of organic synthesis .


Synthesis Analysis

The synthesis of “Methyl 3-chloro-6-fluoropyrazine-2-carboxylate” involves the reaction of “methyl 3-chloro-2-pyrazinecarboxylate” with fluorine gas in acetonitrile. The reaction is carried out at an ice-cooled temperature, and then the temperature is elevated to room temperature while introducing nitrogen gas for one hour. The reaction product is then concentrated under reduced pressure. The oily product obtained is purified by silica gel column chromatography to obtain “Methyl 3-chloro-6-fluoropyrazine-2-carboxylate” as a colorless oily product .

properties

IUPAC Name

methyl 3-chloro-6-fluoropyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c1-12-6(11)4-5(7)9-2-3(8)10-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVALGMBVVYCAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 15 mL of acetonitrile was dissolved 0.3 g of methyl 3-chloro-2-pyrazinecarboxylate. At an ice-cooled temperature, 10% fluorine gas (a fluorine gas diluted with nitrogen gas) was introduced at a rate of 45 ml per minute for a period of 18 minutes. Then, while elevating the temperature from the ice-cooled temperature to room temperature, nitrogen gas was introduced for one hour, and the reaction product was concentrated under reduced pressure. The oily product thus obtained was purified by silica gel column chromatography (eluent: n-hexane:ethyl acetate=10:1] to obtain 0.03 g of methyl 3-chloro-6-fluoro-2-pyrazinecarboxylate as a colorless oily product.
[Compound]
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[Compound]
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0.3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-chloro-6-fluoropyrazine-2-carboxylate
Reactant of Route 2
Methyl 3-chloro-6-fluoropyrazine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-chloro-6-fluoropyrazine-2-carboxylate
Reactant of Route 4
Methyl 3-chloro-6-fluoropyrazine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-chloro-6-fluoropyrazine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-chloro-6-fluoropyrazine-2-carboxylate

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